2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide
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Overview
Description
2-(3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is a complex organic compound that features a naphthalene ring fused with a pyridazine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide typically involves multiple steps. One common approach starts with the formation of the naphthalene derivative, followed by the construction of the pyridazine ring. The final step involves the introduction of the phenethylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
2-(3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The naphthalene and pyridazine rings can interact with various enzymes and receptors, modulating their activity. The phenethylacetamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as naphthoquinone and naphthalene diimide.
Pyridazine derivatives: Compounds such as pyridazine-3,6-dione and dihydropyridazine.
Acetamide derivatives: Compounds such as N-phenylacetamide and N-ethylacetamide.
Uniqueness
2-(3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is unique due to its combination of naphthalene, pyridazine, and acetamide groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-23(25-15-14-18-6-2-1-3-7-18)17-27-24(29)13-12-22(26-27)21-11-10-19-8-4-5-9-20(19)16-21/h1-13,16H,14-15,17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLDJPSLFBHWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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